molecular formula C26H23FN4O3S B2987493 3-(4-fluorophenyl)-1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-5-carboxamide CAS No. 1396867-54-1

3-(4-fluorophenyl)-1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2987493
CAS No.: 1396867-54-1
M. Wt: 490.55
InChI Key: RIVANOMBULUDFM-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based carboxamide featuring a 4-fluorophenyl substituent at position 3 and a methyl group at position 1 of the pyrazole core. The carboxamide moiety is linked to a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl group, introducing a sulfonylated tetrahydroquinoline scaffold. The fluorophenyl group likely contributes to lipophilicity and electronic effects, influencing bioavailability and target interactions .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O3S/c1-30-25(17-23(29-30)18-9-12-20(27)13-10-18)26(32)28-21-14-11-19-6-5-15-31(24(19)16-21)35(33,34)22-7-3-2-4-8-22/h2-4,7-14,16-17H,5-6,15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVANOMBULUDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(CCCN4S(=O)(=O)C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Fluorophenyl Substituents

Key Structural Variations :

Compound Name Pyrazole Substitution Pattern Linked Moieties Molecular Weight (g/mol) Source (Evidence ID)
Target Compound 3-(4-Fluorophenyl), 1-methyl N-(1-(phenylsulfonyl)-tetrahydroquinolin-7-yl) ~481.5 (estimated) N/A
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide 3-methyl, 1-(2,4-dichlorobenzyl) N-(4-fluorobenzenesulfonyl) ~454.3
5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide 5-amino, 3-methyl, 1-(4-fluorophenyl) 4-carboxamide ~264.3

Key Findings :

  • The target compound’s tetrahydroquinoline-sulfonyl group distinguishes it from simpler pyrazole carboxamides (e.g., ), which lack extended aromatic systems. This moiety may enhance interactions with hydrophobic binding pockets in biological targets.
Sulfonamide-Containing Pyrazoles

Example :

  • 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): Features a 4,5-dihydropyrazoline core (saturated pyrazole) with sulfonamide-like substituents.

Activity Implications :

  • Sulfonamide groups (e.g., in and the target compound) are associated with improved metabolic stability and target engagement in antibacterial and antimycobacterial contexts .
Tetrahydroquinoline-Linked Compounds

Example :

  • 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid (): Shares a tetrahydroquinoline-like scaffold but lacks the pyrazole core. Demonstrates the pharmacological versatility of tetrahydroquinoline derivatives, though the absence of a pyrazole may limit direct comparability .

Structural Advantages :

Pharmacological and Biochemical Insights

Binding and Selectivity
  • Cannabinoid Receptor Comparison: While unrelated to the target compound, highlights how minor structural changes (e.g., fluorophenyl vs. chlorophenyl) can drastically alter receptor subtype affinity (CB1 vs. CB2). This underscores the importance of the target’s 4-fluorophenyl group in modulating selectivity .
  • Antibacterial Activity: Pyrazole carboxamides with sulfonamide groups (e.g., ) exhibit antibacterial effects, suggesting the target compound may share similar mechanisms, though its tetrahydroquinoline linkage could redirect activity toward eukaryotic targets .
Metabolic Stability
  • The phenylsulfonyl group in the target compound may confer resistance to oxidative metabolism compared to compounds with benzylic or alkyl substituents (e.g., ’s cyclohexylmethyl group) .

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